

H-DL-TYR(ME)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-DL-TYR(ME)-OH**

Cat. No.: **B1347117**

[Get Quote](#)

An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Activity of O-Methyl-DL-tyrosine

Abstract

H-DL-TYR(ME)-OH, also known as O-Methyl-DL-tyrosine, is a synthetic amino acid derivative of significant interest in neuroscience and pharmaceutical research. As a racemic mixture of its D- and L-enantiomers, its primary mechanism of action involves the competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. This inhibitory activity leads to a reduction in the levels of crucial neurotransmitters such as dopamine, norepinephrine, and epinephrine, making it a valuable tool for studying catecholaminergic pathways and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activity of **H-DL-TYR(ME)-OH**, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

H-DL-TYR(ME)-OH is the methyl ether derivative of the aromatic amino acid DL-tyrosine. The presence of the methyl group on the phenolic hydroxyl moiety alters its chemical properties compared to the parent amino acid.

Property	Value	Reference
CAS Number	7635-29-2	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₃	[1]
Molecular Weight	195.22 g/mol	[2]
Appearance	White to off-white powder	[2]
Density	1.2 ± 0.1 g/cm ³	[1]
Boiling Point	350.6 ± 32.0 °C at 760 mmHg	[1]
Melting Point	225-248 °C	[2]
Solubility	Soluble in 1N HCl.	[2]
Optical Rotation	[α]D ₂₀ = -8.5 ± 2° (c=2, 1N HCl) (for the L-enantiomer)	[2]
Storage Conditions	0-8 °C	[2] [3]

Synthesis

The synthesis of **H-DL-TYR(ME)-OH** can be achieved through the O-methylation of DL-tyrosine. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of **H-DL-TYR(ME)-OH**

Materials:

- DL-Tyrosine
- Dimethyl sulfate
- Sodium hydroxide
- Methanol
- Hydrochloric acid

- Diethyl ether
- Standard laboratory glassware and equipment

Procedure:

- Dissolution: Dissolve DL-Tyrosine in an aqueous solution of sodium hydroxide.
- Methylation: Cool the solution in an ice bath and add dimethyl sulfate dropwise with constant stirring. The reaction is exothermic and should be carefully controlled.
- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
- Neutralization and Precipitation: Upon completion, neutralize the reaction mixture with hydrochloric acid to precipitate the crude O-Methyl-DL-tyrosine.
- Purification: Filter the precipitate and wash with cold water. Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain pure **H-DL-TYR(ME)-OH**.
- Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Mechanism of Action

The primary biological activity of **H-DL-TYR(ME)-OH** stems from its ability to act as a competitive inhibitor of the enzyme tyrosine hydroxylase (TH).^{[2][3]} TH is the first and rate-limiting enzyme in the biosynthesis of catecholamines.^{[3][4]}

Inhibition of Catecholamine Biosynthesis

Both the D- and L-enantiomers of O-Methyl-tyrosine contribute to the inhibition of tyrosine hydroxylase.^{[1][3]} By mimicking the natural substrate, L-tyrosine, **H-DL-TYR(ME)-OH** binds to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).^{[3][4]} This inhibition leads to a dose-dependent decrease in the synthesis of dopamine, and subsequently, norepinephrine and epinephrine.^[5]

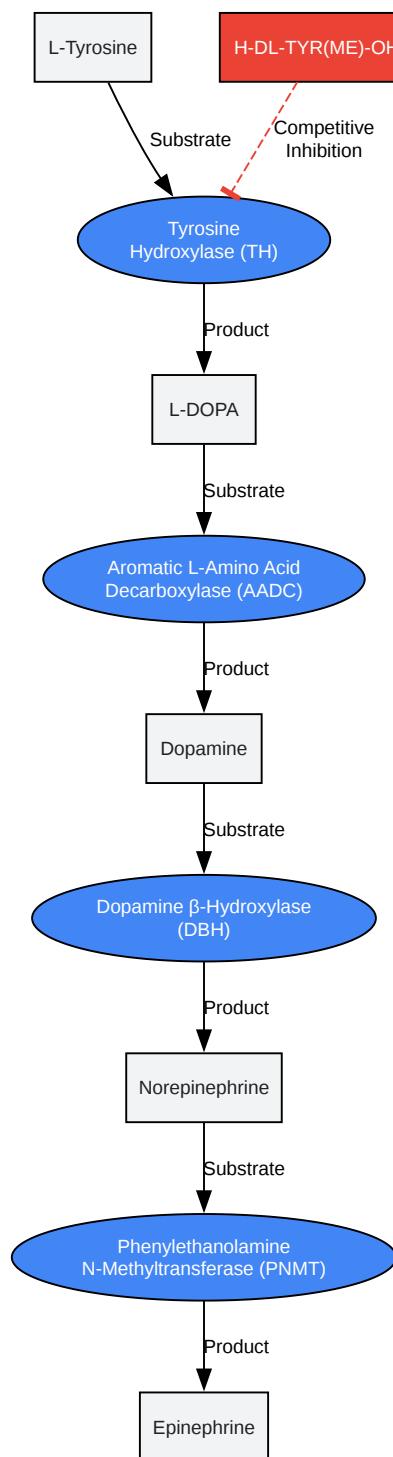


Figure 1: Inhibition of Catecholamine Biosynthesis by H-DL-TYR(ME)-OH

[Click to download full resolution via product page](#)

Figure 1: Inhibition of Catecholamine Biosynthesis by **H-DL-TYR(ME)-OH**.

Transport via L-type Amino Acid Transporter 1 (LAT1)

O-Methyl-tyrosine, as an amino acid analog, can be transported into cells by amino acid transporters. Notably, it is a substrate for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.^[1] This property is being explored for the targeted delivery of diagnostic or therapeutic agents to tumors.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of **H-DL-TYR(ME)-OH** on tyrosine hydroxylase activity.

Materials:

- Purified tyrosine hydroxylase enzyme
- L-Tyrosine (substrate)
- 6-Methyl-5,6,7,8-tetrahydropterine (6-MPH₄, cofactor)
- Catalase
- Dithiothreitol (DTT)
- **H-DL-TYR(ME)-OH** (inhibitor)
- Tris-HCl buffer (pH 7.4)
- Perchloric acid
- HPLC system with electrochemical detection

Procedure:

- Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, catalase, DTT, and the cofactor 6-MPH₄.

- Inhibitor Addition: Add varying concentrations of **H-DL-TYR(ME)-OH** to the reaction mixture. A control with no inhibitor should also be prepared.
- Enzyme Addition: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding purified tyrosine hydroxylase.
- Substrate Addition: After a brief pre-incubation with the enzyme, add L-tyrosine to start the enzymatic reaction.
- Reaction Termination: After a defined incubation period (e.g., 20 minutes), stop the reaction by adding perchloric acid.
- Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the concentration of L-DOPA produced using HPLC with electrochemical detection.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **H-DL-TYR(ME)-OH** and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

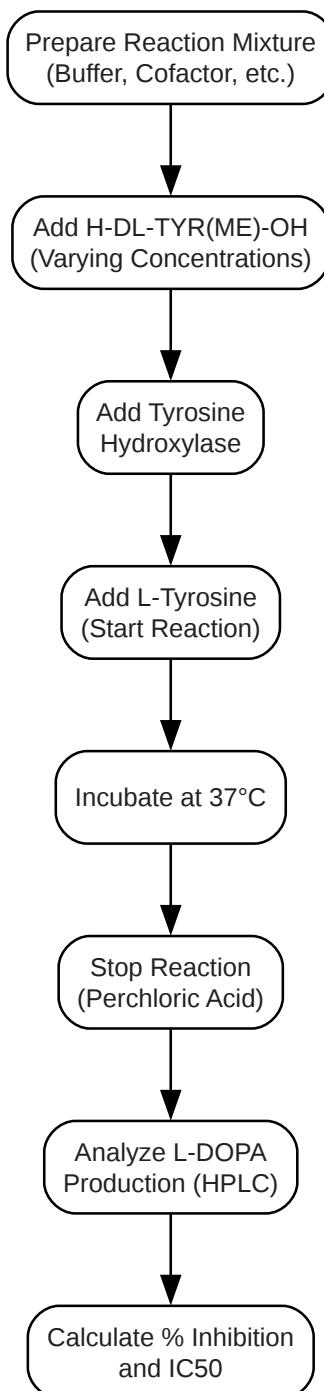


Figure 2: Workflow for In Vitro Tyrosine Hydroxylase Inhibition Assay

[Click to download full resolution via product page](#)

Figure 2: Workflow for In Vitro Tyrosine Hydroxylase Inhibition Assay.

Applications in Research

The ability of **H-DL-TYR(ME)-OH** to deplete catecholamine levels makes it a valuable pharmacological tool in neuroscience research. It is used to:

- Investigate the role of dopamine, norepinephrine, and epinephrine in various physiological and behavioral processes.[2]
- Study the pathophysiology of disorders associated with catecholamine dysregulation, such as Parkinson's disease and pheochromocytoma.[2][4]
- Serve as a lead compound for the development of novel therapeutics targeting the catecholaminergic system.

Conclusion

H-DL-TYR(ME)-OH is a potent competitive inhibitor of tyrosine hydroxylase, offering a reliable method for reducing catecholamine biosynthesis in experimental settings. Its well-defined mechanism of action and established synthetic route make it an indispensable tool for researchers in neuroscience, pharmacology, and drug development. Further investigation into the differential effects of its enantiomers and its potential as a scaffold for targeted drug delivery holds promise for future therapeutic advancements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Metyrosine? synapse.patsnap.com
- 5. α -Methyl-p-tyrosine - Wikipedia en.wikipedia.org

- To cite this document: BenchChem. [H-DL-TYR(ME)-OH: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1347117#what-is-h-dl-tyr-me-oh\]](https://www.benchchem.com/product/b1347117#what-is-h-dl-tyr-me-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com